An In-Depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid for Advanced Research and Drug Development
An In-Depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block for Targeted Protein Degradation
2-Amino-3-bromo-5-methoxybenzoic acid, identified by its CAS Number 864293-44-7, is a specialized aromatic organic compound that has emerged as a valuable building block in modern medicinal chemistry.[1][2] Its unique trifunctional substitution pattern on the benzoic acid core—an amino group at the 2-position, a bromine atom at the 3-position, and a methoxy group at the 5-position—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its burgeoning role in the development of targeted protein degraders, a revolutionary therapeutic modality.
The strategic placement of its functional groups allows for regioselective modifications, making it an attractive starting material for constructing libraries of compounds for structure-activity relationship (SAR) studies.[3] Of particular significance is its classification by suppliers as a "Protein Degrader Building Block," pointing to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins, offering a powerful alternative to traditional small-molecule inhibitors.[7][8][9]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-methoxybenzoic acid is fundamental for its effective application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 864293-44-7 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| IUPAC Name | 2-amino-3-bromo-5-methoxybenzoic acid | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point (Predicted) | 356.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.703 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.43 ± 0.10 | [2] |
The chemical structure of 2-Amino-3-bromo-5-methoxybenzoic acid is presented below. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing carboxylic acid and the sterically demanding bromine atom influences the reactivity and conformational preferences of the molecule.
Caption: Chemical structure of 2-Amino-3-bromo-5-methoxybenzoic acid.
Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid
The primary synthetic route to 2-Amino-3-bromo-5-methoxybenzoic acid involves the electrophilic bromination of 2-amino-3-methoxybenzoic acid. A reliable and commonly employed method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane (DCM).[2]
Experimental Protocol: Bromination of 2-amino-3-methoxybenzoic acid
Materials:
-
2-amino-3-methoxybenzoic acid
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-3-methoxybenzoic acid (1.0 equivalent) in dichloromethane.
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, collect the solid product by filtration.
-
Wash the collected solid with dichloromethane to remove any unreacted starting material and by-products.
-
Dry the final product, 2-Amino-3-bromo-5-methoxybenzoic acid, which is typically obtained as a gray solid with a reported yield of approximately 82.2%.[2]
Caption: Workflow for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid.
Applications in Drug Discovery: A Scaffold for Targeted Protein Degraders
The designation of 2-Amino-3-bromo-5-methoxybenzoic acid as a "Protein Degrader Building Block" underscores its primary application in the synthesis of PROTACs.[4][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of 2-Amino-3-bromo-5-methoxybenzoic acid is well-suited for this purpose. The carboxylic acid and amino groups provide convenient handles for conjugation to linkers and E3 ligase ligands (such as derivatives of thalidomide or pomalidomide that bind to the Cereblon E3 ligase) or to ligands that bind to the target protein. The bromine atom can be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to optimize the properties of the final PROTAC molecule.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. While comprehensive, experimentally-derived spectra for 2-Amino-3-bromo-5-methoxybenzoic acid are not widely published in the databases searched, data for closely related analogs are available and can provide valuable insights. For instance, the FT-IR and FT-Raman spectra of the related compound 2-amino-5-bromobenzoic acid have been recorded and analyzed.[10] Similarly, 1H NMR and mass spectrometry data for 2-amino-3-methoxybenzoic acid and 2-bromo-5-methoxybenzoic acid are available and can be used for comparative purposes.[11][12] Researchers synthesizing or using 2-Amino-3-bromo-5-methoxybenzoic acid should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Safety and Handling
2-Amino-3-bromo-5-methoxybenzoic acid and related substituted benzoic acids are classified as irritants. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a face shield.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, dark place at room temperature.[2]
Conclusion
2-Amino-3-bromo-5-methoxybenzoic acid is a key chemical intermediate with significant potential in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile functional groups make it an ideal building block for the synthesis of PROTACs and other complex bioactive molecules. While further published research is needed to fully delineate its applications in specific therapeutic agents, its commercial availability and classification as a protein degrader building block highlight its current relevance and future promise in the development of novel therapeutics. Researchers working with this compound should rely on thorough in-house analytical characterization and adhere to strict safety guidelines.
References
-
American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
NIST WebBook. 2-Amino-5-bromobenzoic acid. Retrieved from [Link]
-
PubChem. 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
Bio-Techne. Degrader Building Blocks. Retrieved from [Link]
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PMC. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved from [Link]
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PMC. Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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NIST WebBook. 2-Bromo-3-methoxybenzoic acid. Retrieved from [Link]
-
University of Wisconsin–Madison. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. Retrieved from [Link]
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Drug Design. Structure Activity Relationships. Retrieved from [Link]
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ResearchGate. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved from [Link]
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PMC. Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
PMC. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Retrieved from [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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